

# Application Note: Electrophysiological Characterization of DSP-2230 using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSP-2230  |           |
| Cat. No.:            | B10818589 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DSP-2230**, also known as ANP-230, is an orally active small molecule inhibitor of voltage-gated sodium channels (Nav). It has been identified as a blocker of Nav1.7, Nav1.8, and Nav1.9, which are key channels involved in pain signaling.[1][2] Understanding the electrophysiological effects of **DSP-2230** on these channels is crucial for its development as a potential therapeutic for neuropathic pain.[3][4][5] This application note provides a detailed protocol for characterizing the inhibitory activity of **DSP-2230** using whole-cell patch-clamp electrophysiology.

### **Mechanism of Action**

**DSP-2230** inhibits the sodium currents derived from Nav1.7, Nav1.8, and Nav1.9 with IC50 values of 7.1  $\mu$ M, 11.4  $\mu$ M, and 6.7  $\mu$ M, respectively.[1] The compound exhibits a "tonic block" mechanism, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[2] Furthermore, **DSP-2230** induces a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels.[2] This unique electrophysiological profile suggests a distinct mechanism of Nav channel inhibition.[2]

## **Data Presentation**



Table 1: Quantitative Data Summary for **DSP-2230** Electrophysiology

| Parameter                              | Value                                                                                                                                 | Channel Subtype              | Reference |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|------------------------------|-----------|
| IC50                                   | 7.1 μM                                                                                                                                | Nav1.7                       |           |
| 11.4 μΜ                                | Nav1.8                                                                                                                                | [1]                          |           |
| 6.7 μΜ                                 | Nav1.9                                                                                                                                | [1]                          | _         |
| Mechanism                              | Tonic Block                                                                                                                           | Nav1.7, Nav1.8,<br>Nav1.9    | [2]       |
| Depolarizing shift of activation curve | Nav1.7, Nav1.8                                                                                                                        | [2]                          |           |
| Cell Line                              | CHO or HEK293 cells<br>stably expressing the<br>target Nav channel                                                                    | Nav1.7, Nav1.8, or<br>Nav1.9 | [6][7]    |
| Holding Potential                      | -120 mV                                                                                                                               | Nav1.7                       | [7]       |
| Activation Protocol                    | From -120 mV holding<br>potential, step to<br>potentials from -60<br>mV to +50 mV in 10<br>mV increments for 20<br>ms                 | Nav1.7                       | [7]       |
| Inactivation Protocol                  | From -120 mV holding potential, pre-pulse to potentials from -120 mV to 0 mV for 500 ms, followed by a test pulse to -10 mV for 50 ms | Nav1.7                       |           |
| DSP-2230<br>Concentrations             | 0.1, 0.3, 1, 3, 10, 30<br>μM (example range)                                                                                          | All                          | N/A       |

# **Experimental Protocols**



#### **Cell Preparation**

- Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293
   (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channel subtype.
   Follow standard cell culture protocols for the specific cell line.[7]
- Cell Dissociation: On the day of the experiment, dissociate the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity.
- Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere for at least 30 minutes before use.

#### **Solutions and Reagents**

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
   Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~295 mOsm with sucrose.
- DSP-2230 Stock Solution: Prepare a 10 mM stock solution of DSP-2230 in DMSO. Store at -20°C.[8]
- Working Solutions: On the day of the experiment, dilute the DSP-2230 stock solution in the
  external solution to the desired final concentrations (e.g., 0.1 to 30 μM). Ensure the final
  DMSO concentration does not exceed 0.3% to avoid solvent effects.

#### **Whole-Cell Patch-Clamp Recording**

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 G $\Omega$ ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[9][10]



 Data Acquisition: Record sodium currents using a patch-clamp amplifier and data acquisition software. Compensate for series resistance (>80%) to minimize voltage errors.

### **Voltage-Clamp Protocols**

- Activation Protocol:
  - Hold the cell at -120 mV.
  - Apply a series of depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.[7]
  - Record the resulting sodium currents.
- Steady-State Inactivation Protocol:
  - Hold the cell at -120 mV.
  - Apply a 500 ms pre-pulse to a range of potentials from -120 mV to 0 mV.
  - Immediately following the pre-pulse, apply a test pulse to -10 mV for 50 ms to elicit sodium currents.[11]
  - Record the currents during the test pulse.
- Drug Application:
  - Establish a stable baseline recording in the external solution.
  - Perfuse the cell with the external solution containing the desired concentration of DSP 2230 for at least 3-5 minutes to allow for equilibration.
  - Repeat the activation and inactivation protocols in the presence of the compound.

#### **Data Analysis**

• Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential to generate the I-V curve for the activation protocol.



- Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage step using the formula G = I / (V Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
- Steady-State Inactivation Curve: Normalize the peak current elicited by the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
- Concentration-Response Curve: To determine the IC50, measure the peak current at a
  specific depolarizing step (e.g., 0 mV) in the absence and presence of different
  concentrations of DSP-2230. Plot the percentage of inhibition as a function of the DSP-2230
  concentration and fit the data with a Hill equation.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of **DSP-2230** in pain modulation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSP-2230 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. DSP-2230 | Sodium Channel | TargetMol [targetmol.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Electrophysiological Characterization of DSP-2230 using Patch-Clamp]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818589#dsp-2230-patch-clamp-electrophysiologyprotocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com